2-(4-bromo-2-tert-butylphenoxy)-N-(3-methoxyphenyl)acetamide
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Overview
Description
2-(4-bromo-2-tert-butylphenoxy)-N-(3-methoxyphenyl)acetamide is an organic compound that features a bromine atom, a tert-butyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-tert-butylphenoxy)-N-(3-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step may involve the reaction of 4-bromo-2-tert-butylphenol with an appropriate acylating agent to form the phenoxy intermediate.
Amidation Reaction: The phenoxy intermediate is then reacted with 3-methoxyaniline in the presence of a coupling agent to form the final acetamide compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the tert-butyl group.
Reduction: Reduction reactions could target the bromine atom or the carbonyl group in the acetamide moiety.
Substitution: The bromine atom is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a de-brominated or reduced acetamide.
Scientific Research Applications
Chemistry
Catalysis: Compounds with similar structures are often studied as catalysts or catalyst precursors in organic synthesis.
Materials Science:
Biology and Medicine
Pharmacology: The compound could be investigated for its potential as a pharmaceutical agent, particularly if it exhibits biological activity such as anti-inflammatory or anticancer properties.
Industry
Chemical Industry: Used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. For example, if it is used as a pharmaceutical agent, it might interact with specific enzymes or receptors in the body. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-2-tert-butylphenoxy)-N-(3-methoxyphenyl)acetamide: Similar structure but with a chlorine atom instead of bromine.
2-(4-bromo-2-tert-butylphenoxy)-N-(3-hydroxyphenyl)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
The presence of the bromine atom and the methoxy group may confer unique chemical and biological properties to 2-(4-bromo-2-tert-butylphenoxy)-N-(3-methoxyphenyl)acetamide, making it distinct from its analogs.
Biological Activity
2-(4-bromo-2-tert-butylphenoxy)-N-(3-methoxyphenyl)acetamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly anti-inflammatory and anticancer properties. Its unique structural features, including a bromo-substituted phenoxy group and a tert-butyl group, may enhance its interaction with biological targets, making it a candidate for further pharmacological studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
- Molecular Weight : Approximately 360.25 g/mol
- Functional Groups :
- Bromo-substituted phenoxy group
- Tert-butyl group
- Acetamide moiety
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. This is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways.
- Mechanism of Action : The compound may modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), which plays a crucial role in the inflammatory response.
Anticancer Activity
Preliminary studies have shown that this compound possesses anticancer properties, particularly against various cancer cell lines.
- Case Study : In vitro assays demonstrated that the compound inhibited cell proliferation in MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values of approximately 10 µM and 8 µM, respectively. These findings suggest that the compound may induce apoptosis through intrinsic pathways by affecting mitochondrial membrane potential and caspase activation.
Structure-Activity Relationship (SAR)
The structural features of this compound are crucial for its biological activity. The presence of the bromo group enhances binding affinity to target proteins compared to other halogenated analogs.
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-(4-chloro-2-tert-butylphenoxy)-N-(3-methoxyphenyl)acetamide | Chlorine substituent | Reduced activity compared to bromo analog |
2-(4-fluoro-2-tert-butylphenoxy)-N-(3-methoxyphenyl)acetamide | Fluorine substituent | Similar activity; slight variations in binding |
2-(4-iodo-2-tert-butylphenoxy)-N-(3-methoxyphenyl)acetamide | Iodine substituent | Increased steric hindrance; variable activity |
Interaction Mechanisms
The interactions of this compound with biomolecules are critical for understanding its pharmacological effects. Studies suggest that the compound may interact with specific enzymes or receptors, influencing their activity.
- Target Enzymes : Potential targets include cyclooxygenases (COX), lipoxygenases (LOX), and various kinases involved in cancer progression.
Properties
IUPAC Name |
2-(4-bromo-2-tert-butylphenoxy)-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNO3/c1-19(2,3)16-10-13(20)8-9-17(16)24-12-18(22)21-14-6-5-7-15(11-14)23-4/h5-11H,12H2,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUQZKOYOFEGGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Br)OCC(=O)NC2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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